molecular formula C14H12BrClN2O3S B4112888 Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B4112888
M. Wt: 403.7 g/mol
InChI Key: SBUNULPUGDWKTL-UHFFFAOYSA-N
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Description

Ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also contains a benzoyl group substituted with bromine and chlorine atoms, making it a halogenated aromatic compound. The ethyl ester group attached to the thiazole ring adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions. The resulting thiazole intermediate is then subjected to acylation with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The final step involves esterification with ethanol in the presence of an acid catalyst like sulfuric acid to yield the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate can undergo several types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring and the benzoyl group can participate in oxidation and reduction reactions, leading to various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring and benzoyl group.

Scientific Research Applications

Ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s halogenated aromatic structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.

    Industry: It can be used in the development of agrochemicals, dyes, and polymers due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The halogenated benzoyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl {2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives, such as:

    Ethyl 2-{[(5-bromo-2-fluorobenzoyl)amino]-1,3-thiazol-4-yl}acetate: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.

    Ethyl 2-{[(5-chloro-2-bromobenzoyl)amino]-1,3-thiazol-4-yl}acetate: Similar structure but with reversed positions of bromine and chlorine, leading to different steric and electronic effects.

    Ethyl 2-{[(5-bromo-2-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate: The presence of a methyl group instead of chlorine can influence the compound’s hydrophobicity and binding affinity.

These comparisons highlight the uniqueness of Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate in terms of its specific halogenation pattern and its impact on chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O3S/c1-2-21-12(19)6-9-7-22-14(17-9)18-13(20)10-5-8(15)3-4-11(10)16/h3-5,7H,2,6H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUNULPUGDWKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate
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Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate
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Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate
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Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate
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Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Reactant of Route 6
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Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate

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